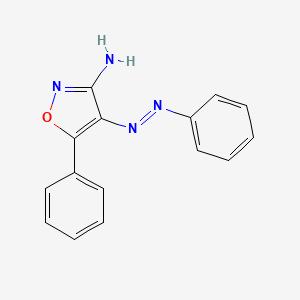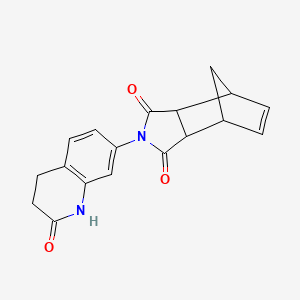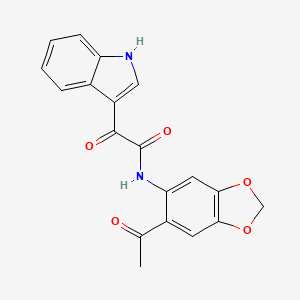
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, along with a benzohydrazide moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with appropriate reagents under controlled conditions. One common method includes the use of malononitrile dimer in the presence of triethylamine, leading to regioselective nucleophilic substitution of the chlorine atom at position 6 . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Substitution Reactions: The cyano and methyl groups can be involved in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide include triethylamine, malononitrile dimer, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide depend on the specific reaction pathway. For example, nucleophilic substitution can yield triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .
Scientific Research Applications
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide can be compared with other similar compounds, such as:
2,6-dichloro-4-methylnicotinonitrile: A precursor in its synthesis with similar structural features.
Malononitrile dimer: Used in the synthesis process and shares some chemical properties.
Other halopyridines: Compounds with halogen-substituted pyridine rings that exhibit comparable reactivity and applications.
The uniqueness of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H13ClN4O |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylbenzohydrazide |
InChI |
InChI=1S/C15H13ClN4O/c1-10-8-13(18-14(16)12(10)9-17)20(2)19-15(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21) |
InChI Key |
HPRFPJFHDBORFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate](/img/structure/B11480697.png)


![7-(furan-2-yl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480714.png)

![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![2-[4-(morpholin-4-ylmethyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11480733.png)
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one](/img/structure/B11480738.png)
![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11480742.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11480747.png)
![5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11480750.png)
![3-(4-Fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480751.png)
![N-[2-(1-adamantylthio)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11480754.png)
